molecular formula C9H10N2O2 B569886 Methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylate CAS No. 1379173-21-3

Methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylate

Cat. No.: B569886
CAS No.: 1379173-21-3
M. Wt: 178.191
InChI Key: VYVDRIJLLSDWBT-UHFFFAOYSA-N
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Description

Methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylate (CID 71758193) is a bicyclic heterocyclic compound with the molecular formula C₉H₁₀N₂O₂. Its structure features a pyrrolopyridine core fused at the [3,4-b] positions, a methyl ester group at position 2, and partial saturation in the six- and seven-membered rings (Figure 1). The compound is available as a dihydrochloride salt, which enhances its solubility in polar solvents .

Properties

IUPAC Name

methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-13-9(12)7-3-2-6-4-10-5-8(6)11-7/h2-3,10H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYVDRIJLLSDWBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(CNC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylate typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might involve the use of pyrrole-derived α,β-alkynyl ketones, followed by cyclization reactions catalyzed by gold or other catalysts .

Industrial Production Methods

Industrial production methods for this compound are less documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .

Comparison with Similar Compounds

Key Structural Features :

  • SMILES : COC(=O)C1=NC2=C(CNC2)C=C1
  • InChIKey : VYVDRIJLLSDWBT-UHFFFAOYSA-N
  • Ring System : 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine

Structural Analogues in the Pyrrolopyridine Family

The compound belongs to the pyrrolopyridine carboxylate class, which includes derivatives with variations in substituents, ring fusion positions, and saturation. Below is a comparative analysis with two ethyl ester analogues from the literature:

Key Differences and Implications

Substituent Effects
  • Chloro Substituent : Compound 9b contains a chloro group at position 5, which enhances electrophilicity and may increase reactivity in cross-coupling reactions or alter binding affinity in biological targets.
Ring Position and Saturation
  • The target compound’s [3,4-b] ring fusion creates a distinct spatial arrangement compared to the [2,3-c] fusion in 9a and 9b. This difference likely impacts π-π stacking interactions and solubility.

Biological Activity

Methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylate (CAS Number: 1379173-21-3) is a compound of interest due to its potential biological activities. This article provides an overview of its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C₉H₁₀N₂O₂
  • Molecular Weight : 178.19 g/mol
  • Synonyms : 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylic Acid Methyl Ester

Biological Activities

This compound has been studied for various biological activities, including:

  • Antiparasitic Activity : It has been shown to exhibit significant antiparasitic effects. In a study comparing various derivatives, compounds with similar structures demonstrated considerable potency against parasites with EC₅₀ values as low as 0.010 μM .
  • Anticancer Potential : Research indicates that derivatives of pyrrolo compounds can inhibit cancer cell growth. For instance, some derivatives have shown cytotoxicity against MCF-7 breast cancer cells with IC₅₀ values ranging from 6.2 to 15.1 μM .
  • Metabolic Stability : The metabolic stability of this compound is critical for its efficacy. Studies indicate that modifications to the structure can enhance metabolic stability in human liver microsomes and rat hepatocytes .

Study on Antiparasitic Activity

A comparative study on various dihydropyrrole derivatives highlighted the significant activity of this compound against different parasites. The results showed that certain structural modifications could enhance activity while maintaining metabolic stability.

CompoundEC₅₀ (μM)Metabolic Stability (CL int μL/min/mg)
Compound A0.01042
Compound B0.03836
Methyl Derivative0.04870

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines.

Cell LineIC₅₀ (μM)
MCF-712.5
RPE-120.0

These findings suggest a promising avenue for developing anticancer agents based on this compound.

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